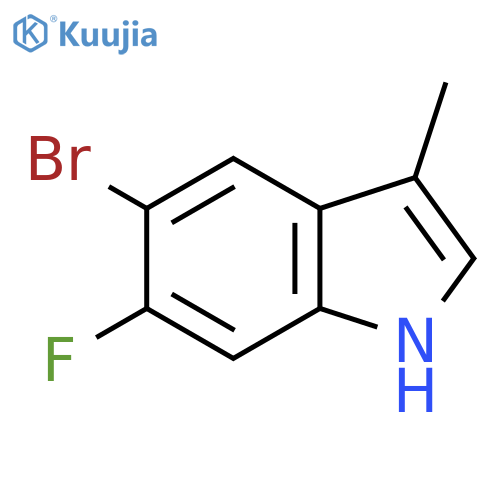

Cas no 2386260-09-7 (1H-Indole, 5-bromo-6-fluoro-3-methyl-)

2386260-09-7 structure

商品名:1H-Indole, 5-bromo-6-fluoro-3-methyl-

CAS番号:2386260-09-7

MF:C9H7BrFN

メガワット:228.06098484993

MDL:MFCD31568373

CID:4784736

PubChem ID:118084336

1H-Indole, 5-bromo-6-fluoro-3-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole, 5-bromo-6-fluoro-3-methyl-

-

- MDL: MFCD31568373

- インチ: 1S/C9H7BrFN/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3

- InChIKey: RRNSTBQEQOKDRA-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(Br)C(F)=C2)C(C)=C1

計算された属性

- せいみつぶんしりょう: 226.97459g/mol

- どういたいしつりょう: 226.97459g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 15.8Ų

1H-Indole, 5-bromo-6-fluoro-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 221633-5g |

5-Bromo-6-fluoro-3-methyl-1H-indole, 95% min |

2386260-09-7 | 95% | 5g |

$5040.00 | 2023-09-09 | |

| Matrix Scientific | 221633-1g |

5-Bromo-6-fluoro-3-methyl-1H-indole, 95% min |

2386260-09-7 | 95% | 1g |

$1680.00 | 2023-09-09 | |

| Matrix Scientific | 221633-500mg |

5-Bromo-6-fluoro-3-methyl-1H-indole, 95% min |

2386260-09-7 | 95% | 500mg |

$1008.00 | 2023-09-09 |

1H-Indole, 5-bromo-6-fluoro-3-methyl- 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

2386260-09-7 (1H-Indole, 5-bromo-6-fluoro-3-methyl-) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 503537-97-1(4-bromooct-1-ene)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量